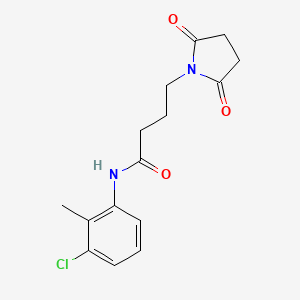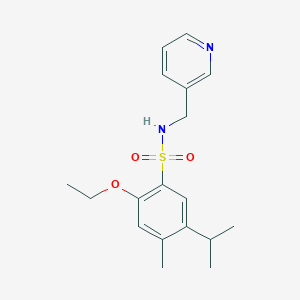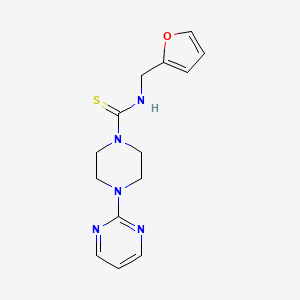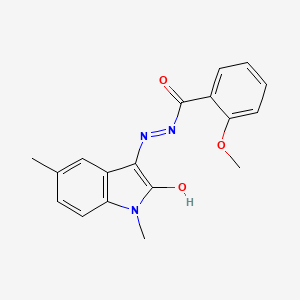
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide, also known as CDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to modulate the activity of certain ion channels and receptors, leading to its potential use as a therapeutic agent for neurological disorders such as epilepsy and Alzheimer's disease. In cancer research, N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for developing new anticancer drugs. In drug discovery, N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been used as a scaffold for developing new compounds with improved pharmacological properties.
Mecanismo De Acción
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide exerts its effects by modulating the activity of certain ion channels and receptors, such as the GABA-A receptor and the TRPV1 ion channel. By binding to these targets, N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide can either enhance or inhibit their activity, leading to various physiological effects such as pain relief, sedation, and anticonvulsant activity.
Biochemical and physiological effects:
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has been shown to have various biochemical and physiological effects, such as inhibiting the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various effects on the nervous system such as improving cognitive function and memory. N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has also been shown to have anticonvulsant, analgesic, and sedative effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide has several advantages for use in lab experiments, such as its high potency and selectivity for certain targets. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide, such as developing new derivatives with improved pharmacological properties, studying its effects on other ion channels and receptors, and investigating its potential as a therapeutic agent for various neurological disorders and cancers. Additionally, further research is needed to fully understand the mechanisms underlying N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide's effects and to optimize its use in lab experiments.
Métodos De Síntesis
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxo-1-pyrrolidinyl)butanamide can be synthesized using a multistep process that involves the reaction of 3-chloro-2-methylphenylamine with 4-(2,5-dioxo-1-pyrrolidinyl)butyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O3/c1-10-11(16)4-2-5-12(10)17-13(19)6-3-9-18-14(20)7-8-15(18)21/h2,4-5H,3,6-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQWKMJGQYADHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-2-methylphenyl)-4-(2,5-dioxopyrrolidin-1-yl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)

![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)
![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)

![N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5715341.png)





